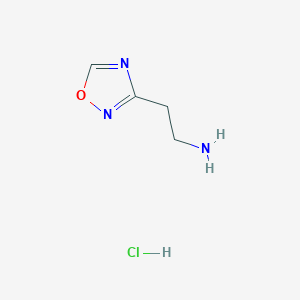
2-(1,2,4-Oxadiazol-3-yl)ethan-1-amin-hydrochlorid
Übersicht
Beschreibung
2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C4H8ClN3O and its molecular weight is 149.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung wird wegen ihrer potenziellen therapeutischen Wirkungen untersucht. Aufgrund des Vorhandenseins des Oxadiazolrings kann sie verschiedene biologische Aktivitäten aufweisen, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften. Die elektronenziehenden Gruppen wie –NO2 und –Cl können die Affinität des Gerüsts für bestimmte Rezeptoren erhöhen, was es zu einem wertvollen Kandidaten für die Medikamentenentwicklung macht .
Energetische Materialien
Der Oxadiazolring ist bekannt für seinen Beitrag zur thermischen Stabilität und den energetischen Eigenschaften von Verbindungen. Dies macht 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amin-hydrochlorid zu einem Kandidaten für die Forschung an energiereichen Materialien, die in Treibstoffen oder Sprengstoffen eingesetzt werden könnten, wo eine kontrollierte Energiefreisetzung entscheidend ist .
Molekular Docking-Studien
Die potenzielle Interaktion dieser Verbindung mit verschiedenen biologischen Zielstrukturen kann durch molekulare Docking-Studien untersucht werden. Diese Studien helfen bei der Vorhersage der Orientierung und Bindungsaffinität der Verbindung zu Zielmolekülen, was für die rationale Entwicklung von Medikamenten mit hoher Spezifität und Wirksamkeit unerlässlich ist .
Wirkmechanismus
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have shown potential for structure-activity relationship (SAR) and activity potential .
Mode of Action
It is known that 1,2,4-oxadiazoles can inhibit the atpase activity of gyrase, which blocks the introduction of negative supercoils in dna and traps the chromosome in a positively supercoiled state . This can have a downstream impact on cell physiology and division .
Biochemical Pathways
The inhibition of gyrase activity can affect dna replication and transcription, potentially leading to cell death .
Result of Action
The inhibition of gyrase activity can lead to the disruption of dna replication and transcription, potentially leading to cell death .
Biochemische Analyse
Biochemical Properties
2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups. Additionally, it has been observed to bind with certain proteins, altering their conformation and activity. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which contribute to the stability and specificity of the biochemical reactions involving 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride .
Cellular Effects
The effects of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Furthermore, 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride can upregulate the expression of genes involved in metabolic processes, thereby enhancing cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride have been observed to change over time. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions. Long-term studies have shown that prolonged exposure to 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory retention in rodents. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe use of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride .
Metabolic Pathways
2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The involvement of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride in these pathways highlights its potential impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier proteins, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can sequester 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride, affecting its localization and bioavailability .
Subcellular Localization
The subcellular localization of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride is crucial for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. These localization patterns are essential for the proper functioning of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride in cellular processes .
Eigenschaften
IUPAC Name |
2-(1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c5-2-1-4-6-3-8-7-4;/h3H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZMTUBRBDVXPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315365-77-5 | |
| Record name | 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1395351.png)

![(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1395353.png)


![1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1395359.png)
![Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B1395363.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B1395366.png)





